molecular formula C11H14FNO2 B120008 Tert-butyl 4-amino-3-fluorobenzoate CAS No. 157665-53-7

Tert-butyl 4-amino-3-fluorobenzoate

Cat. No.: B120008
CAS No.: 157665-53-7
M. Wt: 211.23 g/mol
InChI Key: FYHPHTHRJPRDSU-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-fluorobenzoate is an organic compound with the molecular formula C11H14FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an amino group and the meta position by a fluorine atom. The tert-butyl ester group is attached to the carboxyl group of the benzoic acid. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-fluorobenzoate typically involves the esterification of 4-amino-3-fluorobenzoic acid with tert-butyl alcohol. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

Tert-butyl 4-amino-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-amino-2-fluorobenzoate
  • Tert-butyl 3-amino-4-fluorobenzoate
  • Tert-butyl 4-amino-3-(trifluoromethyl)benzoate

Uniqueness

Tert-butyl 4-amino-3-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHPHTHRJPRDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439604
Record name tert-butyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157665-53-7
Record name 1,1-Dimethylethyl 4-amino-3-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157665-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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